(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

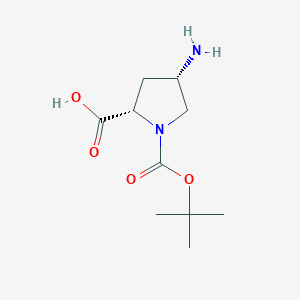

“(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C11H19NO5 . It is a derivative of proline, an amino acid that plays a key role in the structure and function of proteins .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains a carboxylic acid group (-COOH) and a tert-butoxycarbonyl group (BOC group), which is a common protecting group in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 245.27 g/mol . Other properties such as melting point, boiling point, and solubility are not provided in the search results .Applications De Recherche Scientifique

Studying Cellular Metabolism

L-proline analogues like cis-1-Boc-4-Amino-L-proline have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .

Industrial Use

In addition to fundamental research, L-proline analogues are also useful compounds for industrial purposes. For instance, microorganisms that overproduce L-proline have been obtained by isolating mutants resistant to L-proline analogues .

Tuning Biological Properties

L-proline analogues are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides .

Antitumor Activity

L-AZC and 4-L-CHOP, which are potent inhibitors of cell growth, have been tested for their antitumor activity in tissue culture and in vivo .

Pharmaceutical Intermediate

Cis-4-Amino-N-Boc-L-proline methyl ester hydrochloride is used as a pharmaceutical intermediate .

Peptide Synthesis

3-substituted proline chimeras, which include cis-1-Boc-4-Amino-L-proline, are of potential use for peptide syntheses and as tools for SAR studies of biologically active peptides .

Development of Secondary Structure Mimetics

These chimeras are also useful in the development of secondary structure mimetics .

Stabilizing Peptide Secondary Structures

Despite the lack of hydrogen bonds and thanks to conformational restriction of flexibility linked to the pyrrolidine ring, proline is able to stabilize peptide secondary structures such as β-turns or polyproline helices .

Mécanisme D'action

Target of Action

cis-1-Boc-4-Amino-L-proline, also known as (2S,4S)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid or (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a proline derivative that plays a significant role in organic synthesis and medicinal chemistry applications . It is primarily used in the synthesis of peptides and proteins, where it can influence the biological activity of target molecules .

Mode of Action

As a cis-substituted pyrrolidine, cis-1-Boc-4-Amino-L-proline possesses a unique rigid ring structure that can impart conformational constraints . This structure allows it to influence the biological activity of target molecules by affecting their spatial orientation and interaction with other molecules . The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection, revealing a reactive primary amine functionality for further derivatization .

Result of Action

The result of cis-1-Boc-4-Amino-L-proline’s action is primarily seen in its influence on the biological activity of target molecules . By imparting conformational constraints, it can affect the spatial orientation and interaction of these molecules, potentially leading to changes in their function .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWRIVZIPSHUOR-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564609 | |

| Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

132622-66-3 | |

| Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4S)-4-Amino-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)

![2-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B31095.png)

![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)